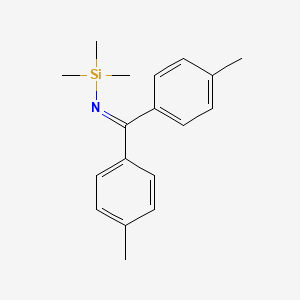
1,1-Bis(4-methylphenyl)-N-(trimethylsilyl)methanimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silanamine, N-[bis(4-methylphenyl)methylene]-1,1,1-trimethyl-: is a chemical compound with the molecular formula C18H23NSi. It is known for its unique structure, which includes a silicon atom bonded to a nitrogen atom, along with two 4-methylphenyl groups and three methyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Silanamine, N-[bis(4-methylphenyl)methylene]-1,1,1-trimethyl- typically involves the reaction of trimethylsilyl chloride with bis(4-methylphenyl)methanamine under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is often heated to facilitate the formation of the desired product .
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts to enhance the reaction rate and selectivity may be employed .
Analyse Des Réactions Chimiques
Types of Reactions: Silanamine, N-[bis(4-methylphenyl)methylene]-1,1,1-trimethyl- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed:
Oxidation: Silanols, siloxanes
Reduction: Silanes
Substitution: Various substituted silanamines
Applications De Recherche Scientifique
Chemistry: In chemistry, Silanamine, N-[bis(4-methylphenyl)methylene]-1,1,1-trimethyl- is used as a precursor for the synthesis of other organosilicon compounds. Its unique structure makes it a valuable intermediate in the preparation of complex molecules .
Biology and Medicine: Further research may uncover specific uses for this compound in these fields .
Industry: In industry, this compound can be used in the production of advanced materials, such as silicone-based polymers and resins. Its ability to undergo various chemical reactions makes it a versatile building block for the synthesis of high-performance materials .
Mécanisme D'action
The mechanism by which Silanamine, N-[bis(4-methylphenyl)methylene]-1,1,1-trimethyl- exerts its effects is primarily through its ability to participate in various chemical reactions. The silicon-nitrogen bond in the compound is relatively reactive, allowing it to undergo oxidation, reduction, and substitution reactions.
Comparaison Avec Des Composés Similaires
Trimethylsilylamine: Similar in structure but lacks the bis(4-methylphenyl)methylene group.
Dimethylphenylsilylamine: Contains a phenyl group instead of the bis(4-methylphenyl)methylene group.
Tetramethylsilylamine: Contains four methyl groups instead of the bis(4-methylphenyl)methylene group.
Uniqueness: Silanamine, N-[bis(4-methylphenyl)methylene]-1,1,1-trimethyl- is unique due to the presence of the bis(4-methylphenyl)methylene group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are desired .
Propriétés
Numéro CAS |
17863-66-0 |
|---|---|
Formule moléculaire |
C18H23NSi |
Poids moléculaire |
281.5 g/mol |
Nom IUPAC |
1,1-bis(4-methylphenyl)-N-trimethylsilylmethanimine |
InChI |
InChI=1S/C18H23NSi/c1-14-6-10-16(11-7-14)18(19-20(3,4)5)17-12-8-15(2)9-13-17/h6-13H,1-5H3 |
Clé InChI |
GTNXLTXVBQNQTJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(=N[Si](C)(C)C)C2=CC=C(C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


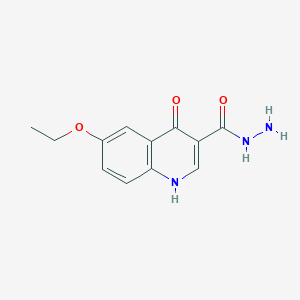
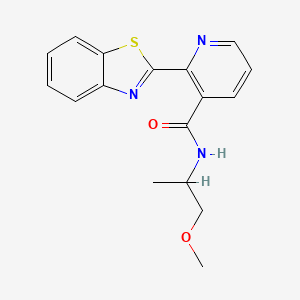
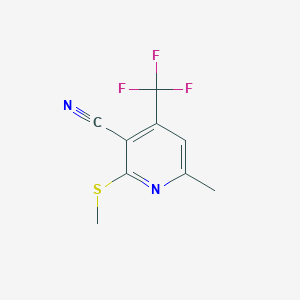
![5-Bromo-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxylic acid](/img/structure/B12115660.png)
![3'-(1-benzofuran-2-ylcarbonyl)-1'-[2-(dimethylamino)ethyl]-4'-hydroxy-1-(prop-2-en-1-yl)spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12115667.png)
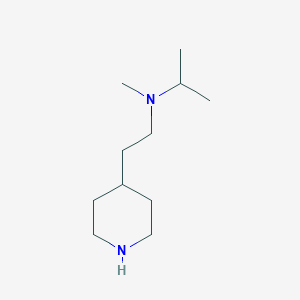
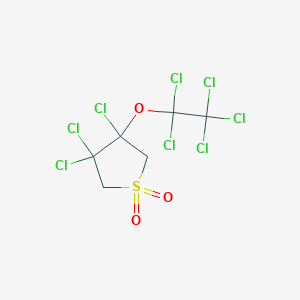

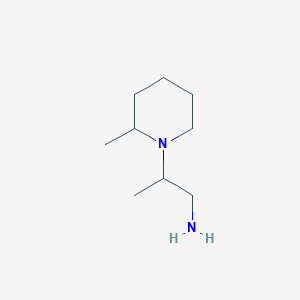
![2-(Bromomethyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B12115694.png)
![cyclo[DL-Asp-DL-Pro-DL-xiIle-DL-Leu-DL-Trp]](/img/structure/B12115700.png)

![2-[[5-amino-2-[[2-[[2-[[5-amino-2-[[2-[[2-[[2-(2,6-diaminohexanoylamino)-3-hydroxybutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoic acid](/img/structure/B12115710.png)

